molecular formula C16H20N2O3S B13354726 2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide

2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide

Cat. No.: B13354726
M. Wt: 320.4 g/mol
InChI Key: PQTNVJAVBHZPCQ-UHFFFAOYSA-N
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Description

2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide is an organic compound with a complex structure that includes an isopropyl group, a methoxy group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide typically involves multiple stepsThe final step involves the coupling of the pyridinyl group to the benzenesulfonamide core under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyridinyl group may enhance binding affinity and specificity, leading to more effective inhibition of the target pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog with a sulfonamide group attached to a benzene ring.

    N-ethyl-4-methylbenzenesulfonamide: Similar structure but with an ethyl group instead of the pyridinyl group.

    4-methoxybenzenesulfonamide: Lacks the isopropyl and methyl groups.

Uniqueness

2-isopropyl-4-methoxy-5-methyl-N-(3-pyridinyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

4-methoxy-5-methyl-2-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C16H20N2O3S/c1-11(2)14-9-15(21-4)12(3)8-16(14)22(19,20)18-13-6-5-7-17-10-13/h5-11,18H,1-4H3

InChI Key

PQTNVJAVBHZPCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C(C)C)S(=O)(=O)NC2=CN=CC=C2

Origin of Product

United States

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